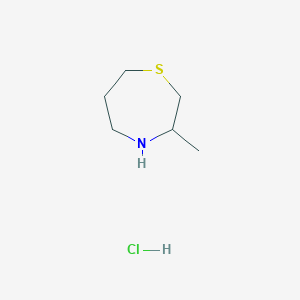
3-Methyl-1,4-thiazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,4-thiazepane hydrochloride is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a thiazepane ring in its structure. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit various physiological and biochemical effects.
Aplicaciones Científicas De Investigación
1. Synthesis for Screening Libraries
3-Methyl-1,4-thiazepane hydrochloride, as part of the 1,4-thiazepane family, is used in synthesizing compounds for screening libraries. These compounds are crucial for identifying new ligands for bromodomains, a family of protein interaction modules (Pandey et al., 2020).
2. Development of Anti-Trypanosoma Agents
Researchers have explored the potential of 1,4-thiazepane derivatives, such as 3-Methyl-1,4-thiazepane hydrochloride, in developing new agents against Trypanosoma brucei brucei, a pathogen causing sleeping sickness (Vairoletti et al., 2019).
3. Chemical Reactivity with Cysteine
Studies have shown that compounds like 3-Methyl-1,4-thiazepane hydrochloride can undergo unique reactions with cysteine, leading to the formation of novel structural types such as hexahydro-1,4-thiazepines (Starkenmann et al., 2005).
4. Synthesis of Novel Antimicrobial Agents
1,4-Thiazepane derivatives are being synthesized and investigated for their antimicrobial properties. This includes studies to understand their mechanism of action and potential application in medicinal chemistry (Agh-Atabay et al., 2003).
5. Development of Cardiovascular Therapeutics
Research into 1,4-thiazepane derivatives like 3-Methyl-1,4-thiazepane hydrochloride also encompasses the exploration of their potential as cardiovascular therapeutics. This involves evaluating their effects on the cardiovascular system and their potential benefits in treating related diseases (Drapak et al., 2019).
6. Anticancer Research
The exploration of 1,4-thiazepane derivatives in cancer research is an ongoing area of interest. These compounds are being synthesized and evaluated for their efficacy against various cancer cell lines, contributing to the development of new anticancer drugs (Gomha et al., 2017).
Propiedades
IUPAC Name |
3-methyl-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWWGPWZJPLJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,4-thiazepane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

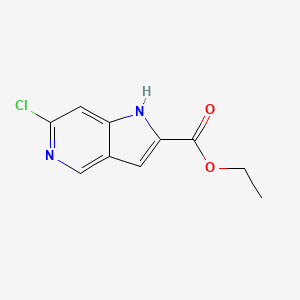
![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)
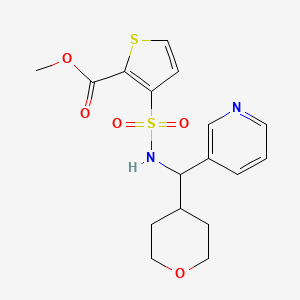
![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)
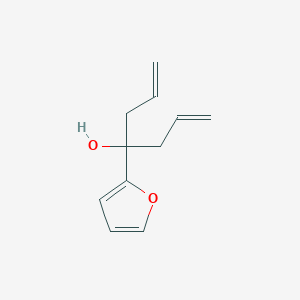
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)

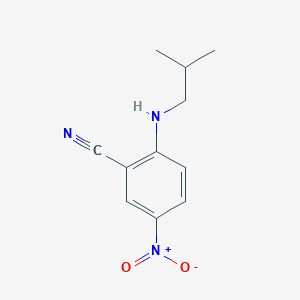
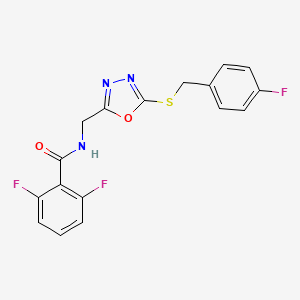
![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)
![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)